3-(2-Methoxybenzylsulfonyl)pyrrolidine
Description
Contextualization of Sulfonyl-Pyrrolidine Scaffolds in Medicinal Chemistry Research
The pyrrolidine (B122466) ring, a five-membered nitrogen heterocycle, is a cornerstone in medicinal chemistry, widely utilized by researchers to develop compounds for treating human diseases. nih.govresearchgate.net The significant interest in this saturated scaffold is amplified by several key features. Its sp³-hybridized nature allows for a thorough exploration of the pharmacophore space, contributing to the three-dimensional complexity of a molecule. This non-planarity, a phenomenon known as "pseudorotation," enhances 3D coverage, a desirable trait in modern drug design. nih.govresearchgate.net
The incorporation of a sulfonyl group into the pyrrolidine scaffold introduces a versatile functional group known for its ability to form strong hydrogen bonds and its metabolic stability. Sulfonamides, a class of compounds containing the sulfonyl group, are a well-established and crucial class of therapeutic agents with a broad spectrum of biological activities. The combination of the pyrrolidine ring and the sulfonyl group in sulfonyl-pyrrolidine scaffolds has led to the discovery of compounds with diverse pharmacological properties, including antitumor, anticonvulsant, and enzyme inhibitory activities. acs.orgresearchgate.netnih.gov
Rationale for Investigating 3-(2-Methoxybenzylsulfonyl)pyrrolidine in Academic Research
The specific investigation of this compound in an academic setting is driven by the principle of rational drug design, which involves the targeted synthesis of molecules with a high probability of biological activity. The rationale for studying this particular compound can be broken down into the contributions of its constituent parts: the 3-substituted pyrrolidine backbone, the sulfonyl linker, and the 2-methoxybenzyl moiety.
The substitution at the 3-position of the pyrrolidine ring is a common strategy in medicinal chemistry to modulate the pharmacological profile of a compound. The stereochemistry at this position can significantly influence the binding affinity and selectivity for biological targets.
The 2-methoxybenzyl group is a well-known pharmacophore found in numerous biologically active compounds. The methoxy (B1213986) group can act as a hydrogen bond acceptor and influence the compound's lipophilicity and metabolic stability. Its position on the benzyl (B1604629) ring can also dictate the molecule's conformational preferences, which is critical for receptor binding.
Therefore, the combination of these structural features in this compound presents a molecule with the potential for unique interactions with biological targets, making it a compelling candidate for academic investigation in the pursuit of new therapeutic leads.
Overview of Prior Research Endeavors Related to the Compound's Structural Class
While specific research on this compound is not extensively documented in publicly available literature, a significant body of research exists for its broader structural class of sulfonyl-pyrrolidine derivatives. These studies provide a valuable framework for understanding the potential applications and synthetic strategies related to the target compound.
For instance, researchers have synthesized and evaluated various N-sulfonyl pyrrolidine-2,5-diones, demonstrating their potential as anticonvulsant agents. researchgate.net Other studies have focused on pyrrolidine sulfonamides as inhibitors of dipeptidyl peptidase-IV (DPP-IV), an important target in the management of type 2 diabetes. nih.gov Furthermore, the synthesis of pyrrolidine derivatives containing various substituted benzyl moieties has been explored for a range of therapeutic applications, including as imaging agents for nicotinic acetylcholine receptors and as antitumor agents. nih.govnih.gov
These research endeavors highlight the chemical tractability and the diverse biological potential of the sulfonyl-pyrrolidine scaffold. The synthetic methodologies developed for these related compounds could likely be adapted for the synthesis of this compound, and the biological activities observed in these studies provide a strong rationale for its pharmacological evaluation.
Interactive Data Table: Examples of Biologically Active Pyrrolidine Derivatives
| Compound Class | Biological Activity | Key Structural Features |
| Pyrrolidine-2,5-diones | Anticonvulsant | Succinimide core |
| Pyrrolidine Sulfonamides | DPP-IV Inhibition | Sulfonamide group, substituted pyrrolidine |
| Phenanthroindolizidines | Antiproliferative | Fused heterocyclic system with a pyrrolidine ring |
| Spiro-pyrrolidines | Antitumor | Spirocyclic junction involving a pyrrolidine ring |
Structure
3D Structure
Properties
IUPAC Name |
3-[(2-methoxyphenyl)methylsulfonyl]pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3S/c1-16-12-5-3-2-4-10(12)9-17(14,15)11-6-7-13-8-11/h2-5,11,13H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPYADHMTWMUGFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CS(=O)(=O)C2CCNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201236014 | |
| Record name | 3-[[(2-Methoxyphenyl)methyl]sulfonyl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201236014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1206970-68-4 | |
| Record name | 3-[[(2-Methoxyphenyl)methyl]sulfonyl]pyrrolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1206970-68-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[[(2-Methoxyphenyl)methyl]sulfonyl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201236014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Derivatization of 3 2 Methoxybenzylsulfonyl Pyrrolidine
Retrosynthetic Analysis Approaches for 3-(2-Methoxybenzylsulfonyl)pyrrolidine
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnection points are the carbon-sulfur (C-S) bond of the sulfonyl group and the bonds forming the pyrrolidine (B122466) ring.
A primary retrosynthetic disconnection breaks the C-S bond between the pyrrolidine ring and the sulfonyl group. This approach, known as a functional group disconnection, identifies 3-aminopyrrolidine (B1265635) (or a suitable precursor like 3-hydroxypyrrolidine) and 2-methoxybenzylsulfonyl chloride as the key synthons. This is a common and direct strategy for constructing sulfonamides.
An alternative approach involves disconnecting the C-C and C-N bonds of the pyrrolidine ring itself. This could involve strategies like a [3+2] cycloaddition reaction, where a three-atom component and a two-atom component combine to form the five-membered ring. mdpi.com For instance, an azomethine ylide could react with a suitable dipolarophile to construct the pyrrolidine scaffold, with the sulfonyl group already attached to one of the components. mdpi.comua.es This method allows for the introduction of substituents and control of stereochemistry during the ring-forming step.
These retrosynthetic pathways suggest that the synthesis can be approached either by forming the C-S bond late in the synthesis with a pre-formed pyrrolidine ring or by constructing the pyrrolidine ring with the sulfonyl moiety already in place on one of the precursors.
Detailed Synthesis Routes for this compound
The synthesis of this compound can be achieved through several routes, with the most direct method involving the reaction between a pyrrolidine precursor and a sulfonyl chloride.
The selection of starting materials is critical for an efficient synthesis. Based on the retrosynthetic analysis, the primary precursors are:
Pyrrolidine Precursors :
3-Aminopyrrolidine : The most direct precursor, where the primary amine reacts with the sulfonyl chloride. It is often protected with a group like tert-butyloxycarbonyl (Boc) to prevent side reactions.
3-Hydroxypyrrolidine : This can be converted into a better leaving group (e.g., a mesylate or tosylate) and then displaced by a sulfur nucleophile.
Sulfonyl Group Precursors :
2-Methoxybenzylsulfonyl chloride : This is the key reagent for introducing the 2-methoxybenzylsulfonyl group. It can be prepared from 2-methoxybenzyl chloride via reaction with sodium sulfite (B76179) followed by chlorination.
2-Methoxybenzyl mercaptan : This can be oxidized to the corresponding sulfonyl chloride.
A common synthetic route involves the sulfonylation of a protected 3-aminopyrrolidine with 2-methoxybenzylsulfonyl chloride, followed by deprotection.
The formation of the sulfonamide bond between the pyrrolidine nitrogen and the sulfonyl chloride is a crucial step that requires optimization to maximize yield and purity. Key parameters include the choice of base, solvent, temperature, and reaction time. evitachem.com
Base : A non-nucleophilic organic base such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) is typically used to neutralize the hydrochloric acid (HCl) generated during the reaction. evitachem.com The choice and stoichiometry of the base can significantly impact the reaction rate and prevent the formation of side products.
Solvent : Anhydrous aprotic solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile (B52724) are commonly employed to ensure the solubility of reactants and prevent unwanted reactions with water. evitachem.com
Temperature : The reaction is often initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction and then allowed to warm to room temperature to ensure completion. evitachem.com
The table below illustrates potential optimization parameters for the sulfonylation reaction.
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Base | Triethylamine | Pyridine | DIPEA | DIPEA may offer better yields for sterically hindered substrates. |
| Solvent | Dichloromethane | Tetrahydrofuran | Acetonitrile | Solvent polarity can influence reaction rate and solubility. |
| Temperature | 0 °C to RT | Room Temperature | Reflux | Higher temperatures may speed up the reaction but can also lead to degradation. |
| Reaction Time | 4 hours | 12 hours | 24 hours | Monitoring by TLC or LC-MS is crucial to determine the optimal time. |
After the reaction is complete, the crude product must be purified and its structure confirmed.
Purification :
Extraction : The reaction mixture is typically worked up using an aqueous wash to remove the base hydrochloride salt and other water-soluble impurities.
Column Chromatography : Silica gel column chromatography is the most common method for purifying the final compound from starting materials and byproducts. A gradient of solvents, such as ethyl acetate (B1210297) in hexanes, is often used.
Characterization :
Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure by showing the chemical shifts, integration, and coupling patterns of the protons and carbons. researchgate.net
Mass Spectrometry (MS) : This technique determines the molecular weight of the compound, confirming its elemental composition. researchgate.net
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the presence of key functional groups, particularly the characteristic S=O stretches of the sulfonyl group (typically found around 1350 cm⁻¹ and 1160 cm⁻¹).
Asymmetric Synthesis Strategies for Enantiomerically Pure this compound
Since the 3-position of the pyrrolidine ring is a stereocenter, this compound exists as a pair of enantiomers. For many pharmaceutical applications, a single enantiomer is required. Asymmetric synthesis strategies are employed to selectively produce one enantiomer over the other. nih.govnih.gov
One of the most reliable methods for asymmetric synthesis is the use of a chiral auxiliary. wikipedia.org A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. sigmaaldrich.com After the desired stereocenter has been created, the auxiliary is removed and can often be recovered. wikipedia.orgsigmaaldrich.com
For the synthesis of enantiomerically pure this compound, a chiral auxiliary could be incorporated into a precursor of the pyrrolidine ring. For example, an achiral amine could be reacted with a chiral carboxylic acid (the auxiliary) to form an amide. Subsequent reactions to form the pyrrolidine ring would be influenced by the stereocenter on the auxiliary, leading to the preferential formation of one enantiomer.
Common chiral auxiliaries that could be adapted for such a synthesis include:
Evans Oxazolidinones : These are widely used to direct stereoselective alkylation and aldol (B89426) reactions. wikipedia.org
Pseudoephedrine : Used as a chiral auxiliary in alkylation reactions of amides. wikipedia.org
(S)-(-)-2,10-Camphorsultam : This auxiliary is effective in controlling the stereochemistry of various reactions, including Michael additions and Diels-Alder reactions.
The table below lists some common chiral auxiliaries and their typical applications in asymmetric synthesis.
| Chiral Auxiliary | Type of Reaction Controlled | Key Feature |
| Evans Oxazolidinones | Aldol Reactions, Alkylations | Rigid bicyclic system provides excellent facial selectivity. |
| Pseudoephedrine | α-Alkylation of Carboxylic Acids | Forms a chelated intermediate that blocks one face of the enolate. |
| Camphorsultam | Diels-Alder, Conjugate Additions | The bulky sultam ring effectively shields one face of the reactant. |
| (S)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) | Alkylation of Aldehydes/Ketones | Forms a chiral hydrazone intermediate that directs alkylation. |
By employing a chiral auxiliary strategy, chemists can synthesize this compound with a high degree of enantiomeric purity, which is essential for studying its specific biological activities.
Exploration of Biological Activities and Molecular Interactions of 3 2 Methoxybenzylsulfonyl Pyrrolidine
Identification and Validation of Putative Molecular Targets of 3-(2-Methoxybenzylsulfonyl)pyrrolidine
The identification of specific molecular targets is a critical first step in understanding the therapeutic potential and mechanism of action of any novel compound. For this compound, a multi-pronged approach employing established and advanced techniques would be necessary to identify and validate its direct binding partners within the cell.
Target Identification Methodologies (e.g., Affinity Chromatography, Proteomics-based Approaches)
To isolate and identify the molecular targets of this compound, several robust methodologies could be implemented. Affinity chromatography, a classic and powerful technique, would involve immobilizing the compound onto a solid support to capture interacting proteins from cell lysates. These captured proteins can then be identified using mass spectrometry.
In parallel, proteomics-based approaches offer a broader and more unbiased view of potential targets. Techniques such as chemical proteomics could be utilized where a tagged version of this compound is used to pull down its interacting partners from a complex biological sample. Subsequent analysis by mass spectrometry would provide a comprehensive list of putative targets.
| Methodology | Description | Potential Outcome |
| Affinity Chromatography | Immobilized this compound is used to selectively bind and isolate interacting proteins from cell extracts. | Identification of high-affinity binding proteins. |
| Chemical Proteomics | A chemically modified version of the compound is used to capture and identify interacting proteins from live cells or lysates. | A broad profile of potential on- and off-targets. |
Biochemical Assays for Target Engagement and Binding Affinity
Once putative targets are identified, it is essential to validate these interactions and quantify the binding affinity. Biochemical assays are fundamental to this process. For instance, if a specific enzyme is identified as a target, enzymatic activity assays in the presence of varying concentrations of this compound can determine whether the compound acts as an inhibitor or an activator.
Direct binding assays, such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), can provide quantitative data on the binding kinetics and thermodynamics of the interaction between the compound and a purified target protein.
| Assay Type | Purpose | Key Parameters Measured |
| Enzymatic Assays | To determine the functional effect of the compound on a target enzyme. | IC50/EC50 values, mechanism of inhibition/activation. |
| Surface Plasmon Resonance (SPR) | To measure the real-time binding kinetics between the compound and its target. | Association rate (ka), dissociation rate (kd), and binding affinity (KD). |
| Isothermal Titration Calorimetry (ITC) | To determine the thermodynamic parameters of binding. | Binding affinity (KD), enthalpy (ΔH), and entropy (ΔS). |
Recombinant Protein Studies for Direct Target Interaction
To definitively confirm a direct interaction between this compound and a putative target, studies using recombinant proteins are indispensable. The gene encoding the target protein would be cloned and expressed in a suitable system (e.g., E. coli, insect, or mammalian cells) to produce a large quantity of the pure protein. This purified recombinant protein can then be used in the biochemical and biophysical assays described above to eliminate the possibility of indirect interactions that might occur in a complex cellular environment.
Elucidation of Molecular Mechanisms of Action of this compound
Understanding the molecular mechanism of action involves delineating the downstream cellular consequences of the compound's interaction with its target(s). This requires a systems-level investigation of the cellular pathways and global changes in gene and protein expression.
Cellular Pathway Analysis Using this compound
Upon target engagement, this compound would be expected to modulate specific cellular signaling pathways. To investigate this, a variety of cell-based assays can be employed. For example, if the compound targets a kinase, pathway-specific reporter assays or western blotting for downstream phosphorylation events can reveal the affected signaling cascades. High-content imaging could also be used to visualize changes in cellular morphology or the subcellular localization of key pathway components in response to treatment.
Transcriptomic and Proteomic Profiling in Response to this compound Treatment (in vitro)
To obtain a global and unbiased view of the cellular response to this compound, transcriptomic and proteomic profiling are powerful tools. In vitro treatment of relevant cell lines followed by RNA sequencing (RNA-Seq) would reveal changes in gene expression, providing insights into the cellular processes and pathways modulated by the compound.
Similarly, quantitative proteomics techniques, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Tandem Mass Tagging (TMT), can be used to compare the proteomes of treated and untreated cells. This would identify changes in protein abundance and post-translational modifications, offering a complementary layer of information to the transcriptomic data and helping to construct a comprehensive model of the compound's mechanism of action.
| Analysis Type | Methodology | Information Gained |
| Transcriptomics | RNA-Sequencing (RNA-Seq) | Differential gene expression, identification of affected biological pathways and gene networks. |
| Proteomics | SILAC, TMT, Label-free quantification | Changes in protein abundance, identification of post-translational modifications, and altered protein networks. |
Comprehensive Structure-Activity Relationship (SAR) Studies of this compound Analogues
A comprehensive structure-activity relationship (SAR) study focused specifically on analogues of this compound has not been published. SAR studies are crucial for understanding how chemical structure relates to biological activity and for the rational design of more potent and selective compounds. The absence of such studies for this particular compound means that the contributions of its core structural components—the pyrrolidine (B122466) ring, the sulfonyl linker, and the 2-methoxybenzyl group—to any potential biological activity have not been systematically evaluated.
Systematic Modification of the this compound Core Structure
There are no available research articles that describe the systematic modification of the this compound core structure. Such studies would typically involve the synthesis and biological evaluation of a series of analogues where each part of the molecule is altered in a controlled manner. For example, this would include modifying the substitution pattern on the benzyl (B1604629) ring, altering the nature of the sulfonyl linker, or substituting the pyrrolidine ring. Without such studies, the impact of these structural changes on biological activity is unknown.
Positional Scanning and Heterocyclic Replacement Studies
The scientific literature lacks any reports on positional scanning or heterocyclic replacement studies for this compound. Positional scanning would involve moving the methoxy (B1213986) group to other positions on the benzyl ring (e.g., 3- or 4-position) or shifting the entire benzylsulfonyl moiety to a different position on the pyrrolidine ring. Heterocyclic replacement studies would involve substituting the pyrrolidine ring with other heterocyclic systems (e.g., piperidine, morpholine) or replacing the benzyl group with other aromatic or heteroaromatic rings. The absence of this research means that the optimal positioning of substituents and the necessity of the specific heterocyclic and aromatic rings for any biological function are yet to be determined.
Stereochemical Influences on Biological Activity
The influence of stereochemistry on the biological activity of this compound has not been investigated in published studies. The pyrrolidine ring contains a stereocenter at the 3-position, meaning the compound can exist as two enantiomers ((R)- and (S)-3-(2-Methoxybenzylsulfonyl)pyrrolidine). It is well-established that stereochemistry can play a critical role in the biological activity of chiral molecules. nih.govnih.gov However, without comparative studies of the individual enantiomers of this compound, it is not possible to determine if one enantiomer is more active than the other or if they possess different biological profiles. General studies on other chiral pyrrolidine derivatives have highlighted the importance of stereochemistry for their interaction with biological targets. nih.govbeilstein-journals.org
Rational Design Principles for SAR Optimization
Due to the lack of foundational biological activity data and SAR studies for this compound, no rational design principles for its SAR optimization have been proposed in the literature. The development of such principles is contingent on having initial data that identifies a biological target and a preliminary understanding of the structural requirements for activity.
In Vitro Biological Efficacy and Selectivity Profiling of this compound
Comprehensive searches of scientific literature and chemical databases did not yield specific public information regarding the in vitro biological efficacy and selectivity profile of this compound. While the pyrrolidine scaffold is a common feature in many biologically active compounds, data on this particular substituted molecule is not available in the public domain. The following sections outline the standard methodologies that would be employed to characterize the biological activity of a novel compound like this compound.
Cell-Based Functional Assays to Assess Biological Responses
Cell-based functional assays are critical for determining the physiological effect of a compound on cellular processes. For a novel compound such as this compound, a variety of assays would be necessary to elucidate its potential therapeutic effects or liabilities. These assays can measure changes in cell viability, proliferation, signaling pathways, and other functional responses.
Table 1: Representative Cell-Based Functional Assays
| Assay Type | Principle | Endpoint Measured | Potential Application |
| MTT/XTT Assay | Measures metabolic activity of viable cells. | Colorimetric change proportional to cell number. | General cytotoxicity and cell proliferation. |
| Caspase Activity Assay | Detects activation of caspase enzymes. | Fluorometric or colorimetric signal. | Assessment of apoptosis induction. |
| Reporter Gene Assay | Measures the activity of a specific signaling pathway. | Luminescence or fluorescence from a reporter protein. | Pathway-specific activation or inhibition. |
| Calcium Flux Assay | Monitors intracellular calcium levels. | Changes in fluorescence of a calcium-sensitive dye. | Activity at G-protein coupled receptors or ion channels. |
Receptor Binding and Activation Studies (in vitro)
To identify the molecular targets of this compound, in vitro receptor binding and activation studies are essential. These assays determine the affinity of the compound for specific receptors and its ability to elicit a functional response.
Radioligand binding assays are a common method to determine the binding affinity (Ki) of a test compound to a target receptor. This involves competing the test compound against a radiolabeled ligand known to bind to the receptor. Functional assays, such as GTPγS binding assays or second messenger assays (e.g., cAMP measurement), can then determine whether the compound acts as an agonist, antagonist, or inverse agonist at the target receptor.
High-Throughput Screening (HTS) Methodologies for Biological Activity
High-throughput screening (HTS) allows for the rapid testing of a compound against a large number of biological targets. This approach is crucial for identifying initial "hits" and understanding the broader biological activity profile of a new chemical entity. HTS campaigns typically utilize miniaturized assay formats and automated liquid handling to screen compound libraries efficiently. Advances in HTS technologies, including acoustic dispensing and microfluidics, enable the screening of hundreds of thousands of compounds in a short period.
Counter-Screening and Selectivity Panels (in vitro)
Once initial hits are identified through HTS, counter-screening and selectivity panels are employed to assess the specificity of the compound's activity. This is a critical step to eliminate compounds that exhibit non-specific effects or interact with undesirable targets, which could lead to off-target toxicity. A compound like this compound would be tested against a panel of related receptors and a broad range of unrelated targets to determine its selectivity profile.
Exploration of this compound's Biological Effects in Preclinical In Vitro Models
Following initial characterization, the biological effects of this compound would be further investigated in more complex preclinical in vitro models. These models aim to better mimic the physiological environment of tissues and organs. Examples include 3D cell cultures, such as spheroids or organoids, and co-culture systems that incorporate multiple cell types to simulate tissue architecture and cell-cell interactions. These advanced models can provide more predictive data on a compound's efficacy and potential toxicity before moving into in vivo studies.
Computational and Theoretical Approaches in the Study of 3 2 Methoxybenzylsulfonyl Pyrrolidine
Molecular Docking and Ligand-Protein Interaction Modeling of 3-(2-Methoxybenzylsulfonyl)pyrrolidine
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. In the context of this compound, this method is instrumental in understanding how the compound might interact with specific protein targets, which is a critical step in elucidating its potential mechanism of action.
The process begins with the generation of a three-dimensional structure of this compound, typically optimized for the lowest energy conformation. Concurrently, a high-resolution 3D structure of a target protein, often obtained from crystallographic data, is prepared. Docking algorithms then systematically sample a vast number of possible orientations and conformations of the ligand within the protein's binding site, scoring each pose based on a force field that estimates the binding affinity.
For pyrrolidine (B122466) sulfonamide derivatives, potential protein targets investigated in similar studies include myeloid cell leukemia-1 (Mcl-1), glycine (B1666218) transporter 1 (GlyT1), and vascular endothelial growth factor receptor-2 (VEGFR-2). nih.govnih.govresearchgate.net Docking studies of this compound against such targets would reveal key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. For instance, the sulfonyl group's oxygen atoms are potential hydrogen bond acceptors, while the methoxybenzyl and pyrrolidine rings can engage in hydrophobic and other non-covalent interactions with amino acid residues in the binding pocket. nih.govresearchgate.net These detailed interaction maps provide a structural basis for the compound's biological activity and guide further optimization. asianpubs.org
| Parameter | Description | Example Finding for a Pyrrolidine Derivative |
| Target Protein | The biological macromolecule to which the ligand binds. | Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) |
| Binding Site | Specific region on the protein (e.g., active site) where the ligand binds. | ATP-binding pocket |
| Docking Score | A numerical value representing the predicted binding affinity (e.g., in kcal/mol). | -89.78 kcal/mol |
| Key Interactions | Specific non-covalent bonds formed between the ligand and protein residues. | Hydrogen bonds with key amino acid residues. |
| Interacting Residues | Specific amino acids in the protein's binding site that interact with the ligand. | Asp49, Ser127, Arg52 |
Quantum Chemical Calculations and Electronic Structure Analysis of this compound
Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to investigate the electronic structure and intrinsic molecular properties of a compound. nih.gov For this compound, these methods can provide fundamental insights into its geometry, stability, and reactivity.
By solving approximations of the Schrödinger equation, DFT calculations can determine the molecule's optimized geometry, including precise bond lengths, bond angles, and dihedral angles. nih.gov This information is crucial for understanding the molecule's conformational preferences. Furthermore, these calculations can predict various spectroscopic properties, such as nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies, which can be compared with experimental data to confirm the molecular structure. mdpi.com
Analysis of the electronic structure yields critical parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive. Additionally, the generation of a Molecular Electrostatic Potential (MEP) map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This map is invaluable for predicting how the molecule will interact with other molecules, including biological targets. epstem.net
| Calculated Property | Significance for this compound |
| Optimized Geometry | Provides precise bond lengths and angles for the most stable 3D structure. |
| HOMO Energy | Represents the electron-donating ability of the molecule. |
| LUMO Energy | Represents the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | Indicates chemical reactivity and stability; a smaller gap suggests higher reactivity. |
| MEP Map | Visualizes charge distribution, identifying sites for electrophilic and nucleophilic attack. |
| Mulliken Charges | Quantifies the partial charge on each atom, predicting sites for intermolecular interactions. |
Molecular Dynamics Simulations of this compound in Biological Environments
While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing how the complex behaves over time in a realistic biological environment. nih.gov An MD simulation of the this compound-protein complex would involve placing the docked structure into a simulation box filled with water molecules and ions to mimic physiological conditions.
The simulation then calculates the forces on every atom and solves Newton's equations of motion over a series of short time steps, typically femtoseconds. By integrating these motions over a period of nanoseconds to microseconds, a trajectory is generated that describes the dynamic movements of the protein and ligand. nih.gov
Analysis of this trajectory can assess the stability of the binding pose predicted by docking. Key metrics include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms, which indicates if the complex remains stable or undergoes significant conformational changes. mdpi.com The Root Mean Square Fluctuation (RMSF) of individual amino acid residues can identify flexible regions of the protein. Furthermore, MD simulations allow for the monitoring of crucial intermolecular interactions, such as hydrogen bonds, revealing their persistence and strength over the course of the simulation. rsc.org This dynamic information provides a more accurate and comprehensive understanding of the binding event.
| Analysis Metric | Information Gained |
| RMSD (Root Mean Square Deviation) | Assesses the stability of the ligand's binding pose and the protein's overall structure over time. |
| RMSF (Root Mean Square Fluctuation) | Identifies the flexibility of different regions of the protein upon ligand binding. |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds, indicating the stability of key interactions. |
| Binding Free Energy (e.g., MM/PBSA) | Provides a more accurate estimation of the binding affinity by considering solvation effects and entropic contributions. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com For this compound, a QSAR study would involve synthesizing and testing a library of its derivatives.
The first step is to generate a dataset of these derivatives and measure their biological activity (e.g., IC50 or EC50 values), which are then typically converted to a logarithmic scale (pIC50 or pEC50). chemrevlett.com Next, a wide range of molecular descriptors are calculated for each derivative. These descriptors quantify various aspects of the molecular structure, including physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., partial charges), and 3D properties (e.g., steric fields). nih.gov
Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning techniques, are then used to develop a model that correlates a subset of these descriptors with the observed biological activity. nih.gov The predictive power of the resulting QSAR model is rigorously validated using internal and external test sets of compounds. researchgate.net A robust QSAR model can be used to predict the activity of novel, yet-to-be-synthesized derivatives, thereby prioritizing the most promising candidates for synthesis and testing, which saves significant time and resources.
| QSAR Component | Description | Example |
| Dataset | A series of chemical analogues with experimentally measured biological activities. | Derivatives of this compound with varying substituents. |
| Descriptors | Numerical values that characterize the properties of the molecules. | CoMFA (steric and electrostatic fields), CoMSIA (hydrophobic, H-bond donor/acceptor fields). |
| Statistical Model | An equation that links the descriptors to the biological activity. | pIC50 = c0 + c1Descriptor1 + c2Descriptor2 + ... |
| Validation Metrics | Statistical parameters that assess the model's robustness and predictive ability. | Q² (cross-validated R²), R² (correlation coefficient), R²pred (external validation). |
De Novo Design Strategies Guided by this compound Structure
De novo design refers to computational strategies for creating novel molecules from scratch, often guided by the structural information of a known ligand or a target's binding site. biorxiv.org The structure of this compound can serve as an excellent starting point or scaffold for such strategies.
One approach is fragment-based design, where the molecule is broken down into its constituent parts (e.g., the 2-methoxybenzyl group, the sulfonyl linker, and the pyrrolidine ring). The interactions of these fragments within the target's binding site are analyzed to identify key pharmacophoric features. A computational algorithm can then search for new fragments that also satisfy these features and link them together to create novel molecules.
Alternatively, structure-based de novo design uses the empty binding pocket of the target protein as a template. Algorithms "grow" a new molecule atom-by-atom or fragment-by-fragment directly within the binding site, ensuring optimal steric and electronic complementarity. chemrxiv.org This can lead to the discovery of entirely new chemical scaffolds that are structurally distinct from this compound but retain or improve upon its biological activity. nih.gov These computationally designed molecules are then prioritized for synthesis based on predicted affinity, synthetic accessibility, and drug-like properties.
Future Research Trajectories and Broader Scientific Implications of 3 2 Methoxybenzylsulfonyl Pyrrolidine
Identification of Novel Research Avenues for 3-(2-Methoxybenzylsulfonyl)pyrrolidine
The structural components of this compound suggest several promising avenues for future research, targeting a range of therapeutic areas. The pyrrolidine (B122466) scaffold is a well-established pharmacophore found in numerous biologically active compounds, while the sulfonyl and methoxybenzyl groups can impart specific physicochemical properties and biological activities. frontiersin.org
Future investigations could focus on the following therapeutic areas:
Oncology: Pyrrolidine derivatives have been investigated for their anticancer properties. researchgate.net Research into this compound could explore its potential as an inhibitor of specific kinases or other enzymes implicated in cancer cell proliferation and survival.
Neurodegenerative Diseases: The pyrrolidine ring is a core structure in several compounds targeting the central nervous system. nih.gov The potential of this compound to modulate neurotransmitter receptors or enzymes involved in neuroinflammation warrants investigation.
Infectious Diseases: The sulfonyl group is a key feature in many antibacterial agents. Future studies could assess the antimicrobial activity of this compound against a panel of pathogenic bacteria and fungi. nih.gov
Inflammatory Disorders: Various pyrrolidine derivatives have demonstrated anti-inflammatory effects. frontiersin.org The potential of this compound to modulate inflammatory pathways, such as cyclooxygenase (COX) or cytokine signaling, could be a fruitful area of research.
A summary of potential research avenues is presented in Table 1.
Table 1: Potential Therapeutic Research Avenues for this compound
| Therapeutic Area | Rationale for Investigation | Potential Molecular Targets |
| Oncology | Pyrrolidine and sulfonyl moieties are present in known anticancer agents. | Kinases, Matrix Metalloproteinases (MMPs), Topoisomerases |
| Neurodegenerative Diseases | The pyrrolidine scaffold is a common feature in CNS-active compounds. | Monoamine Oxidase (MAO), Acetylcholinesterase (AChE), Glycogen Synthase Kinase 3 (GSK-3) |
| Infectious Diseases | Sulfonamides are a well-established class of antimicrobial agents. | Dihydropteroate Synthase, DNA Gyrase, Viral Proteases |
| Inflammatory Disorders | Pyrrolidine derivatives have shown anti-inflammatory activity. | Cyclooxygenase (COX) enzymes, Lipoxygenases (LOX), Pro-inflammatory Cytokine Pathways |
Integration of this compound Research with Emerging Technologies
The investigation of this compound can be significantly accelerated and enhanced by integrating emerging technologies into the research workflow. These technologies can aid in predicting biological activity, optimizing molecular structure, and elucidating mechanisms of action.
Key emerging technologies and their potential applications include:
Artificial Intelligence and Machine Learning (AI/ML): AI algorithms can be trained on large datasets of chemical structures and biological activities to predict the potential therapeutic targets and pharmacological properties of this compound. This can help prioritize experimental studies and guide lead optimization.
High-Throughput Screening (HTS): HTS platforms can be used to rapidly screen libraries of derivatives of this compound against a wide range of biological targets. This can facilitate the discovery of novel biological activities and structure-activity relationships (SAR).
Cryo-Electron Microscopy (Cryo-EM): For active derivatives of this compound, cryo-EM can be employed to determine the high-resolution structure of the compound in complex with its biological target. This provides invaluable insights into the molecular basis of its activity and can guide further rational drug design.
DNA-Encoded Libraries (DELs): DEL technology can be used to synthesize and screen vast libraries of compounds, each tagged with a unique DNA barcode. This approach could be adapted to explore the chemical space around the this compound scaffold to identify potent and selective binders for various protein targets.
Table 2 outlines the integration of these technologies in the research of this compound.
Table 2: Application of Emerging Technologies to this compound Research
| Technology | Application in Research | Expected Outcome |
| Artificial Intelligence (AI) | Prediction of ADMET properties and potential biological targets. | Prioritization of experimental assays and guidance for structural modification. |
| High-Throughput Screening (HTS) | Rapid screening of compound libraries against diverse biological assays. | Identification of novel biological activities and initial structure-activity relationships. |
| Cryo-Electron Microscopy (Cryo-EM) | Structural determination of the compound bound to its biological target. | Detailed understanding of the binding mode and mechanism of action. |
| DNA-Encoded Libraries (DELs) | Synthesis and screening of large, diverse libraries of related compounds. | Discovery of highly potent and selective ligands for new therapeutic targets. |
Potential for this compound as a Probe Molecule in Biological Research
Beyond its potential therapeutic applications, this compound could serve as a valuable tool for basic biological research. With appropriate modifications, it could be developed into a chemical probe to investigate the function and localization of specific biological targets. nih.gov
The development of this compound-based probes could involve:
Introduction of a Reporter Tag: A fluorescent dye, a biotin (B1667282) tag, or a radioactive isotope could be chemically attached to the molecule. This would allow for the visualization and quantification of the target protein in cells and tissues.
Incorporation of a Photo-affinity Label: A photoreactive group could be introduced into the structure, enabling the formation of a covalent bond with the target protein upon exposure to UV light. This is a powerful technique for target identification and validation.
Development of Activity-Based Probes: By incorporating a reactive group that covalently modifies the active site of an enzyme, this compound could be transformed into an activity-based probe to study enzyme function in complex biological systems. The sulfonyl fluoride (B91410) group, for instance, is known to react with serine, threonine, and tyrosine residues, making it a potential warhead for such probes. nih.govresearchgate.net
Table 3 summarizes the potential designs and applications of such probe molecules.
Table 3: Potential of this compound as a Chemical Probe
| Probe Type | Modification Strategy | Research Application |
| Fluorescent Probe | Conjugation with a fluorophore (e.g., fluorescein, rhodamine). | Cellular imaging and localization of the target protein. |
| Affinity-Based Probe | Attachment of an affinity tag (e.g., biotin). | Pull-down assays for target identification and interaction studies. |
| Photo-affinity Probe | Incorporation of a photoreactive group (e.g., benzophenone, diazirine). | Covalent labeling and identification of the direct binding target. |
| Activity-Based Probe | Introduction of a reactive electrophile (e.g., sulfonyl fluoride). | Covalent modification and profiling of enzyme activity in native biological systems. |
Contribution of this compound Research to the Understanding of Sulfonyl-Pyrrolidine Chemistry and Biology
The systematic investigation of this compound and its derivatives would not only advance our knowledge of this specific compound but also contribute to the broader fields of medicinal chemistry and chemical biology. The pyrrolidine ring offers a three-dimensional structure that can be exploited for stereoselective interactions with biological targets. nih.gov
Key contributions to the broader scientific understanding could include:
Elucidation of Structure-Activity Relationships (SAR): A detailed study of how modifications to the pyrrolidine ring, the sulfonyl linker, and the methoxybenzyl group affect biological activity would provide valuable insights for the design of future therapeutic agents based on the sulfonyl-pyrrolidine scaffold.
Development of Novel Synthetic Methodologies: The synthesis of this compound and its analogs may necessitate the development of new and efficient synthetic routes, which could be applicable to the synthesis of other complex heterocyclic compounds.
Understanding of Drug-Target Interactions: Detailed structural and biochemical studies of the interactions between this compound derivatives and their biological targets would enhance our fundamental understanding of molecular recognition and enzyme inhibition.
Expansion of the Chemical Space for Drug Discovery: The exploration of this novel chemical scaffold would expand the repertoire of molecular structures available for drug discovery programs, potentially leading to the identification of first-in-class therapeutics.
The potential contributions are summarized in Table 4.
Table 4: Broader Scientific Contributions of Research on this compound
| Area of Contribution | Specific Impact |
| Medicinal Chemistry | Elucidation of novel structure-activity relationships for the sulfonyl-pyrrolidine class of compounds. |
| Synthetic Organic Chemistry | Development of new stereoselective synthetic methods for functionalized pyrrolidines. |
| Chemical Biology | Creation of novel chemical probes for studying biological pathways and identifying new drug targets. |
| Pharmacology | Discovery of new mechanisms of action and potential therapeutic agents for a variety of diseases. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
